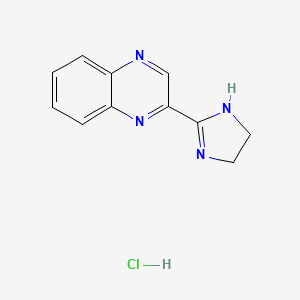

N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Voltage- and use-dependent open-channel antagonist of AMPA receptors. Selective between subtypes; blocks GluR2 subunit-lacking receptors more potently than GluR2-containing receptors (KD for GluR2-containing AMPAR is 210 times higher at -80 mV). More potent than IEM 1460 and IEM 1754 due to a slower unblocking rate. Alleviates inflammatory pain in a rat model of peripheral inflammation.

作用機序

Target of Action

IEM 1925 dihydrobromide primarily targets the AMPA receptors , which are a type of ionotropic glutamate receptor . It is selective between subtypes, blocking GluA2 subunit-lacking receptors more potently than GluA2-containing receptors . AMPA receptors play a crucial role in synaptic transmission and plasticity in the central nervous system.

Mode of Action

IEM 1925 dihydrobromide acts as a voltage- and use-dependent open-channel antagonist of AMPA receptors . It blocks the GluA2 subunit-lacking receptors more potently than GluA2-containing receptors . The blocking potency of IEM 1925 dihydrobromide for GluA2-containing AMPAR is 210 times higher at -80 mV .

Pharmacokinetics

It is soluble to 100 mm in water and to 50 mm in dmso , which suggests that it could be well-absorbed and distributed in the body

Result of Action

The molecular and cellular effects of IEM 1925 dihydrobromide’s action primarily involve the modulation of neural signaling. By blocking AMPA receptors, it can inhibit excitatory synaptic transmission. This has been shown to alleviate inflammatory pain in a rat model of peripheral inflammation .

生化学分析

Biochemical Properties

IEM 1925 dihydrobromide interacts with AMPA receptors, specifically the GluA2 subunit . The nature of these interactions is voltage- and use-dependent .

Cellular Effects

IEM 1925 dihydrobromide’s interaction with AMPA receptors can influence cell function. By blocking GluA2 subunit-lacking receptors, it can impact cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of IEM 1925 dihydrobromide involves its antagonistic action on AMPA receptors. It binds to these receptors and blocks them, thereby inhibiting their function .

Dosage Effects in Animal Models

In animal models, the effects of IEM 1925 dihydrobromide can vary with different dosages . For instance, in a rat model of epilepsy, the latent period of onset of epileptiform activity increased by 40% with a dose of 10 mg/kg .

特性

IUPAC Name |

N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2.2BrH/c18-14-8-3-9-15-19-17(12-6-2-7-13-17)16-10-4-1-5-11-16;;/h1,4-5,10-11,19H,2-3,6-9,12-15,18H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYUSVRXEKAQSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)NCCCCCN.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

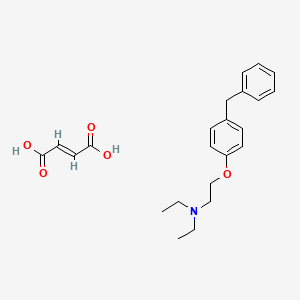

![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)

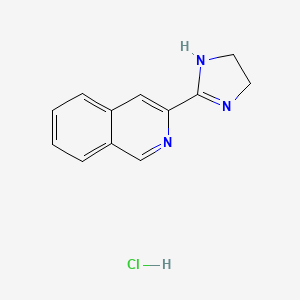

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride](/img/structure/B560218.png)

![[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid](/img/structure/B560225.png)

![(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B560226.png)

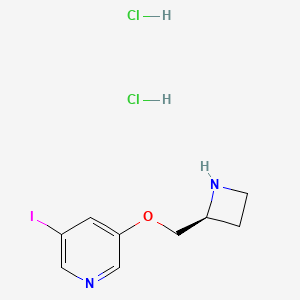

![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B560229.png)